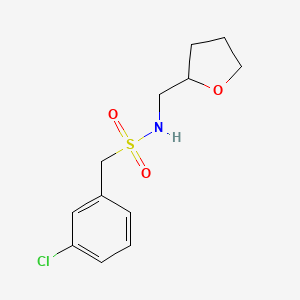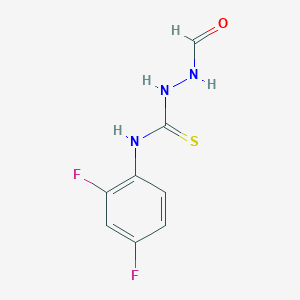![molecular formula C24H23ClO5 B4623178 ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4623178.png)
ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the given chemical structure often involves multi-step organic reactions that can include the coupling of chromene derivatives with appropriate alkylating agents or the functionalization of pre-existing chromene structures. While specific details on the synthesis of this exact compound were not found, similar compounds have been synthesized through reactions involving chromene derivatives. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been prepared and reacted with various reagents to yield complex molecules (Vetyugova et al., 2018). These synthesis strategies highlight the versatility of chromene-based compounds in organic synthesis and their potential as building blocks for more complex structures.
Molecular Structure Analysis
The molecular structure of chromene derivatives, including the compound , is characterized by the presence of a fused benzopyran ring system, which significantly influences their physical and chemical properties. Spectroscopic and diffractometric techniques, such as X-ray crystallography, have been employed to elucidate the structures of related compounds, revealing details about their conformations and intermolecular interactions (F. Vogt et al., 2013). These studies are crucial for understanding the behavior of such compounds under different conditions and their reactivity profiles.
Chemical Reactions and Properties
Chromene derivatives, including the compound under discussion, can undergo various chemical reactions, leveraging the reactivity of their multiple functional groups. For example, the presence of ester, ether, and ketone functionalities opens avenues for nucleophilic attacks, condensation reactions, and modifications through various organic synthesis methodologies. The reactivity of similar compounds has been demonstrated through their participation in reactions forming complex heterocyclic structures (Kuruca et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting and boiling points, solubility in different solvents, and crystalline behavior, are influenced by their molecular structure. Polymorphism, a phenomenon where a compound can exist in more than one crystalline form, has been observed in similar compounds. These forms can exhibit different physical properties and stability profiles, which are essential considerations in the development of pharmaceutical and material science applications (F. Vogt et al., 2013).
Applications De Recherche Scientifique
Synthesis and Reactivity
Novel Compound Formation
Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been explored for their reactivity with S-methylisothiosemicarbazide hydroiodide, forming compounds with potential for further pharmaceutical research. This reaction demonstrates the versatility of chromen-3-yl derivatives in synthesizing novel heterocyclic compounds, which may have various applications in medicinal chemistry (Vetyugova et al., 2018).
Antimicrobial Activity
Some novel heterocycles derived from chromonyl-2(3H)-furanone, which is structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities. This highlights the potential use of chromen-3-yl derivatives in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).
Materials Science
- Polymer Reactivity: Research into the transesterification of ethylene and alkyl acrylate copolymers, involving compounds structurally similar to ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate, offers insights into the modification of polymer properties through chemical reactions. This work can inform the development of new materials with tailored properties for specific applications (Hu & Lambla, 1994).
Propriétés
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO5/c1-3-28-23(26)12-11-18-16(2)19-14-20(25)22(15-21(19)30-24(18)27)29-13-7-10-17-8-5-4-6-9-17/h4-10,14-15H,3,11-13H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCAUOLUBPPBPI-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC=CC3=CC=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OC/C=C/C3=CC=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)
![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)
![N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623105.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4623124.png)
![1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4623142.png)

![N-1,3-benzodioxol-5-yl-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4623149.png)
![3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione](/img/structure/B4623160.png)

![6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4623166.png)
![1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4623173.png)
![2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4623179.png)
![methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4623185.png)
![1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4623193.png)